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Compound of Interest

Compound Name: INCB059872

Cat. No.: B1574622

Abstract & Scientific Context

INCB059872 is a potent, selective, and orally bioavailable inhibitor of Lysine-Specific
Demethylase 1 (LSD1/KDM1A).[1] It functions by irreversibly binding to the FAD cofactor of
LSD1, thereby inhibiting the demethylation of mono- and di-methylated histone H3 lysine 4
(H3K4me1/2). This epigenetic modulation is critical in reactivating suppressed tumor-
suppressor genes and inducing differentiation in malignancies such as Acute Myeloid Leukemia
(AML) and Small Cell Lung Cancer (SCLC).

Successful preclinical evaluation requires a robust oral formulation that maintains solubility,
prevents precipitation in the gastrointestinal tract, and ensures consistent bioavailability. This
guide details the preparation of INCB059872 using a co-solvent system
(DMSO/PEG300/Tween-80) and a complexation system (SBE-B-CD), prioritizing the
dihydrochloride salt form for optimal stability.

Physicochemical Profile & Handling
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Property Specification

Compound Name INCB059872 (also INCB-59872)
Target LSD1 (KDM1A) - FAD dependent
Preferred Form Dihydrochloride Salt (2HCI)

MW (Free Base) 386.54 g/mol

MW (2HCI Salt) ~459.45 g/mol (Verify batch certificate)
Solubility (DMSO) = 50 mg/mL (Stock)

Aqueous Solubility Low (Free base); Moderate (Salt form)
Storage (Solid) -20°C (desiccated); protect from light

Critical Formulation Note: Always calculate the mass based on the free base equivalent. If
using the dihydrochloride salt, apply a correction factor (CF):

Example: To prepare 10 mg of active free base, weigh 11.9 mg of the 2HCI salt.

Mechanism of Action (Pathway Visualization)

INCB059872 disrupts the LSD1-CoREST complex, preventing the demethylation of H3K4. This
leads to the accumulation of activating methylation marks and the subsequent re-expression of
differentiation genes.
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Caption: Mechanism of INCB059872.[1][2][3][4][5][€] Inhibition of LSD1 prevents H3K4
demethylation, shifting cells from a stem-like repressive state to differentiation.

Protocol A: Standard Solution Formulation
(Recommended)

Applicability: Short-term efficacy studies (1-2 weeks), PK studies. Vehicle Composition: 10%
DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[5] Target Concentration: 1 mg/mL (for 10
mg/kg dose at 10 mL/kg volume).

Reagents Required[5][7][8]
o DMSO: Dimethyl sulfoxide, sterile filtered (Sigma D2650).
e PEG300: Polyethylene glycol 300 (Sigma 202371).

* Tween-80: Polysorbate 80 (Sigma P1754).
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e Saline: 0.9% NacCl, sterile.

Step-by-Step Procedure

» Weighing: Calculate the required amount of INCB059872 (apply salt correction factor).
Weigh into a sterile glass vial.

» Solubilization (10% Volume): Add the calculated volume of DMSO. Vortex vigorously for 1-2
minutes until the powder is completely dissolved. If necessary, sonicate at 37°C for 5
minutes.

o Checkpoint: Solution must be clear yellow/colorless. No particulates.

o Co-Solvent Addition (40% Volume): Slowly add PEG300 to the DMSO solution while
vortexing. The solution may warm slightly; this aids dissolution.

» Surfactant Addition (5% Volume): Add Tween-80. Vortex gently to avoid excessive foaming.
e Dilution (45% Volume): Slowly add pre-warmed (37°C) 0.9% Saline while stirring.

o Note: Adding saline too fast can cause "crashing out” (precipitation). Add dropwise.

Final QC: Inspect for clarity. pH should be approx 6.0—7.0. Use within 24 hours.[5]

Protocol B: Solubilized Cyclodextrin Formulation
(Alternative)

Applicability: Long-term toxicity studies, sensitive models where PEG/DMSO may cause
irritation. Vehicle Composition: 10% DMSO / 90% (20% SBE-3-CD in Saline).[5]

Reagents Required[5][7][8]

o SBE-B-CD: Sulfobutyl ether beta-cyclodextrin (Captisol® or equivalent).

Step-by-Step Procedure

e Vehicle Prep: Dissolve 20g of SBE--CD in 100 mL of 0.9% Saline. Filter sterilize (0.22 um).
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e Compound Dissolution: Dissolve INCB059872 in DMSO (10% of final volume).

o Complexation: Slowly add the 20% SBE-3-CD solution (90% of final volume) to the DMSO
stock while vortexing.

e Sonication: Sonicate for 10-15 minutes to ensure inclusion complex formation.

In Vivo Administration Guidelines
Dosing Parameters

e Route: Oral Gavage (p.o.)

o Standard Dose: 10 mg/kg (Effective range: 5-30 mg/kg).

e Dosing Volume: 10 mL/kg (e.g., 200 pL for a 20g mouse).

e Frequency: QD (Once Daily) is standard; QoD (Every other day) for maintenance.

Dosing Calculation Table (10 mg/kg Target)

Dose Required

Mouse Weight (g)

Injection Vol (mL)

Injection Vol (mL)

(mg) @ 1 mg/mL @ 2 mg/imL
18 ¢ 0.18 0.18 0.09
20 g 0.20 0.20 0.10
22 ¢ 0.22 0.22 0.11
25¢g 0.25 0.25 0.125
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Caption: Formulation workflow ensuring solubility before aqueous dilution.
Quality Control & Troubleshooting
» Precipitation upon Saline Addition:
o Cause: Adding aqueous phase too quickly or pH shock.

o Fix: Warm the saline to 37°C. Add dropwise with constant stirring. If using the salt form,
ensure the final pH is not too acidic (<4.0); if so, buffer the saline with 10mM Acetate or
Citrate (pH 5.0).

e Gelling:

o Cause: High concentration of PEG at low temps.

o Fix: Keep formulation at RT or 37°C. Do not refrigerate the final emulsion.
» Tolerability:

o Monitor mice for weight loss >15%. The DMSO/PEG vehicle can be dehydrating; ensure
access to hydrogel or wet mash.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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